

M4284: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **M4284**

Cat. No.: **B15566875**

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Abstract

M4284 is a potent and selective biphenyl mannoside antagonist of FimH, the adhesin protein expressed on the tip of type 1 fimbriae of uropathogenic *E. coli* (UPEC). By inhibiting FimH, **M4284** effectively blocks the initial step of UPEC pathogenesis: adherence to bladder epithelial cells. This mechanism of action presents a promising anti-virulence strategy for the treatment and prevention of urinary tract infections (UTIs). These application notes provide detailed information on the solubility of **M4284** and standardized protocols for its use in key preclinical experiments.

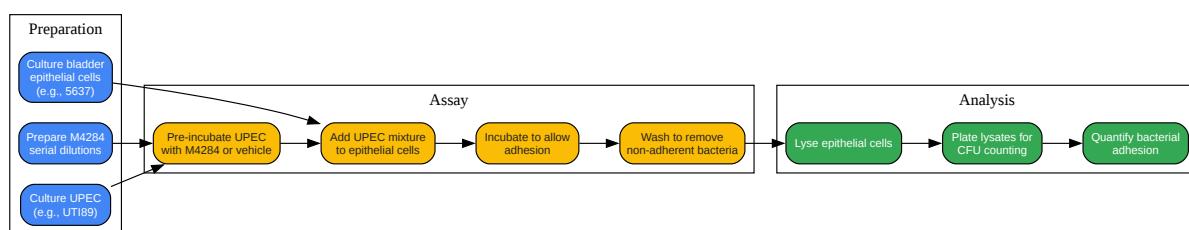
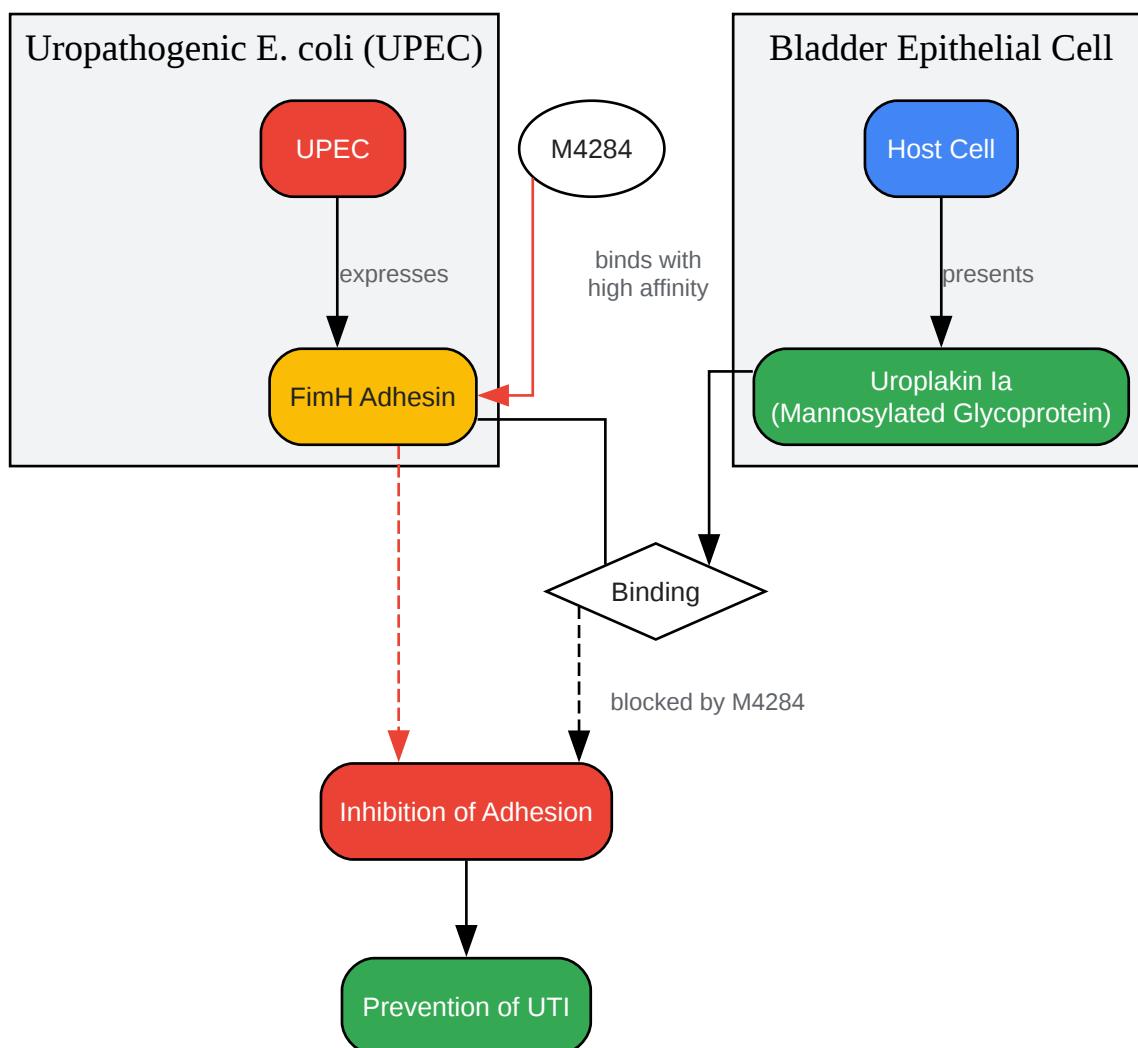
Data Presentation: Solubility

The solubility of **M4284** is a critical factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the known solubility of **M4284** in various solvents.

Solvent	Concentration	Observations	Citation
DMSO	125 mg/mL (271.46 mM)	Requires sonication to fully dissolve. Hygroscopic DMSO can impact solubility; use freshly opened solvent.	[1]
Ethanol	Data not available	-	
PBS (pH 7.4)	Data not available	-	
In Vivo Formulation 1	≥ 6.25 mg/mL (13.57 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.	[1]
In Vivo Formulation 2	≥ 6.25 mg/mL (13.57 mM)	10% DMSO, 90% (20% SBE- β -CD in Saline). Results in a clear solution.	[1]

Signaling Pathway of M4284

M4284 acts as a competitive antagonist of the FimH adhesin on uropathogenic *E. coli* (UPEC). FimH binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells, which is the critical first step in the pathogenesis of urinary tract infections. **M4284**, a mannoside mimetic, has a high affinity for the mannose-binding pocket of FimH, thereby preventing its interaction with host cell receptors and subsequent bacterial colonization and invasion.

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References

- 1. srdata.nist.gov [srdata.nist.gov]
- To cite this document: BenchChem. [M4284: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15566875#m4284-solubility-and-preparation-for-experiments>

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